what is the mechanism of action of N-(p-Chlorobenzhydryl)piperazine dihydrochloride
what is the mechanism of action of N-(p-Chlorobenzhydryl)piperazine dihydrochloride
An In-Depth Technical Guide to the Pharmacological Profile of N-(p-Chlorobenzhydryl)piperazine Dihydrochloride
Executive Summary
N-(p-Chlorobenzhydryl)piperazine dihydrochloride, also known as Norchlorcyclizine dihydrochloride, is a compound of significant interest not for its intrinsic pharmacological activity, but as a foundational molecular scaffold in medicinal chemistry. It is recognized primarily as an inactive metabolite of the first-generation antihistamines meclizine and chlorcyclizine and is also found as an impurity in preparations of hydroxyzine and cetirizine.[1][2] While direct biological effects of the parent compound are minimal, its rigid benzhydrylpiperazine core is a privileged structure. This guide elucidates the mechanistic pathways that have been successfully targeted by its derivatives, demonstrating its role as a versatile precursor for developing a diverse range of therapeutic agents. We will explore how modifications to this scaffold have yielded potent ion channel modulators, receptor antagonists, and enzyme inhibitors, providing a comprehensive overview for researchers in drug discovery and development.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its application in research and development. N-(p-Chlorobenzhydryl)piperazine dihydrochloride is the salt form of the parent base, Norchlorcyclizine.
| Parameter | Value | Source |
| Primary Name | N-(p-Chlorobenzhydryl)piperazine dihydrochloride | Vulcanchem |
| Parent Compound | 1-(4-Chlorobenzhydryl)piperazine; Norchlorcyclizine | [2][3] |
| CAS Registry Number | 303-26-4 (for parent base) | [2][3] |
| Molecular Formula | C₁₇H₁₉ClN₂ (parent base) | [2][3][4] |
| Molecular Weight | 286.8 g/mol (parent base) | [2][3][4] |
| Appearance | White to light beige crystalline powder | Vulcanchem |
| Solubility | Soluble in DMSO (~30 mg/ml), DMF (~30 mg/ml), and Ethanol (~25 mg/ml). Sparingly soluble in aqueous buffers.[4] | Cayman Chemical |
The Benzhydrylpiperazine Scaffold: A Gateway to Diverse Mechanisms of Action
The true utility of N-(p-Chlorobenzhydryl)piperazine lies in its structural attributes, which make it an ideal starting point for chemical modification. The piperazine ring offers two nitrogen atoms that can be differentially functionalized, while the chlorobenzhydryl group provides a rigid, lipophilic anchor that influences receptor binding and pharmacokinetic properties. This section details the major classes of therapeutic agents developed from this scaffold.
Ion Channel Modulation
Derivatives of the benzhydrylpiperazine core have been shown to be potent modulators of voltage-gated ion channels, critical players in neuronal excitability and cardiovascular function.
The Nav1.7 sodium channel is a genetically validated target for pain therapeutics. Its expression is largely restricted to peripheral sensory neurons, making it an attractive target for analgesics with a reduced risk of central nervous system side effects.
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Mechanistic Insight: By introducing amide functionalities to the piperazine ring, researchers have synthesized derivatives that potently inhibit Nav1.7.[2][5] These modifications are designed to interact with key residues within the channel's pore, physically occluding the passage of sodium ions and thereby dampening the propagation of pain signals. A study describes a series of amide derivatives, with the two most active compounds exhibiting IC₅₀ values of 8-10 μM in a fluorescence-based assay using HEK-293 cells expressing human Nav1.7.[5]
Calcium channel blockers (CCBs) are a cornerstone of cardiovascular medicine, used to treat hypertension and angina.[6] They function by inhibiting the influx of Ca²⁺ into vascular smooth muscle and cardiac cells, leading to vasodilation and reduced heart rate.[6]
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Mechanistic Insight: A series of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols, derived from the core structure, were synthesized and found to possess significant calcium entry-blocking and cerebral vasodilating activities.[7] The addition of the phenylethanol moiety was crucial for this activity. These compounds directly inhibit the calcium current in neurons, as demonstrated by patch-clamp techniques, positioning them as potential agents for treating conditions like cerebral vasospasm.[7]
Receptor Antagonism
The scaffold has been successfully employed to design antagonists for G-protein coupled receptors (GPCRs), including dopamine and histamine receptors.
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Dopamine D₄ Receptor Antagonism: The dopamine D₄ receptor is a key target in the development of atypical antipsychotics. Diaryl piperazine derivatives have been identified as potent and selective D₄ receptor antagonists.[8][9] One study highlighted a derivative, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which exhibited an exceptionally high affinity for the D₄ receptor (IC₅₀ = 0.057 nM) and over 10,000-fold selectivity against the D₂ receptor.[9] This high selectivity is critical for achieving therapeutic efficacy while minimizing extrapyramidal side effects associated with D₂ blockade.
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Antihistaminic Activity: Given that the parent compound is a metabolite of antihistamines like meclizine, it is no surprise that its derivatives can be tailored to retain or enhance histamine H₁ receptor antagonism.[1][2][10] This is achieved through synthetic modifications that mimic the structural features of established antihistamines.
Multi-Target Enzyme Inhibition
Chronic inflammation is a complex process involving multiple enzymatic pathways. The benzhydrylpiperazine scaffold has been used to create dual-target inhibitors for a more comprehensive anti-inflammatory effect.
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Dual COX-2/5-LOX Inhibition: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, producing pro-inflammatory prostaglandins and leukotrienes, respectively. A novel series of benzhydrylpiperazine-based compounds were designed as dual inhibitors.[11] Compound 9d from this series, featuring a 4-chloro substitution, showed potent inhibition of both COX-2 (IC₅₀ = 0.25 μM) and 5-LOX (IC₅₀ = 7.87 μM), outperforming the standard drugs celecoxib and zileuton, respectively.[11] Such dual inhibition offers a potential advantage over traditional NSAIDs by providing broader anti-inflammatory coverage and potentially a better gastrointestinal safety profile.
Pharmacological Activity Data Summary
| Derivative Class | Target | Key Compound | Potency (IC₅₀) | Reference |
| Piperazine Amides | Nav1.7 Sodium Channel | Compound 5/6 | 8-10 μM | [5] |
| Benzamide Piperazines | Dopamine D₄ Receptor | Compound 17 | 0.057 nM | [9] |
| Phenyl Oxadiazoles | COX-2 Enzyme | Compound 9d | 0.25 μM | [11] |
| Phenyl Oxadiazoles | 5-LOX Enzyme | Compound 9d | 7.87 μM | [11] |
Key Experimental Protocols
The characterization of novel compounds derived from N-(p-Chlorobenzhydryl)piperazine requires robust and validated methodologies. The following protocols represent standard experimental choices for elucidating the mechanisms described above.
Protocol 1: General Synthesis of Benzhydrylpiperazine Amide Derivatives
This protocol outlines a representative synthetic route for creating amide derivatives, similar to those evaluated for Nav1.7 or anticancer activity.[8] This demonstrates the practical application of the compound as a chemical building block.
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Solubilization: Dissolve 1-(4-chlorobenzhydryl)piperazine (1 equivalent) in a suitable aprotic solvent such as dry dichloromethane.
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Cooling: Cool the solution to 0-5 °C using an ice bath to control the reaction exotherm.
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Base Addition: Add a non-nucleophilic base, such as triethylamine (3 equivalents), to the cooled solution and stir for 10 minutes. The base acts as an acid scavenger for the HCl generated during the reaction.
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Acylation: Add the desired acyl chloride or benzoyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 5-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with water to remove the triethylamine hydrochloride salt and any unreacted starting materials.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography or recrystallization to yield the final amide derivative.
Protocol 2: Evaluation of Calcium Channel Blockade via Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for directly measuring ion channel activity and the effect of potential blockers.[7] Its choice is self-validating due to its high resolution and ability to measure ionic currents in real-time.
-
Cell Preparation: Culture a suitable cell line (e.g., rat hippocampal pyramidal neurons or HEK-293 cells expressing the target calcium channel subtype) on glass coverslips.
-
Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. Fire-polish the tips to achieve a resistance of 3-5 MΩ when filled with the internal solution.
-
Solution Preparation: Prepare an external (bath) solution containing the charge carrier (e.g., Ba²⁺ instead of Ca²⁺ to increase current amplitude and reduce channel inactivation) and an internal (pipette) solution containing a cesium salt to block potassium channels.
-
Seal Formation: Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to activate the voltage-gated calcium channels and record the resulting inward currents using a patch-clamp amplifier.
-
Compound Application: After establishing a stable baseline recording, perfuse the external solution containing the test compound (e.g., a benzhydrylpiperazine derivative at 10⁻⁵ M) over the cell.
-
Data Analysis: Measure the peak current amplitude before and after compound application. The percentage of current inhibition is calculated to determine the compound's blocking activity.
Visualization of Pathways and Workflows
Diagram 1: Role as a Synthetic Scaffold
Caption: Synthetic utility of the benzhydrylpiperazine scaffold.
Diagram 2: Mechanism of Calcium Channel Blockade
Caption: Inhibition of calcium influx by a benzhydrylpiperazine derivative.
Conclusion and Future Perspectives
N-(p-Chlorobenzhydryl)piperazine dihydrochloride is a quintessential example of a molecular scaffold whose value is realized through the ingenuity of medicinal chemistry. While itself pharmacologically inert, its rigid structure and readily modifiable piperazine ring have enabled the development of a remarkable array of potent and selective therapeutic candidates. The successful targeting of diverse protein classes—including ion channels, GPCRs, and enzymes—underscores the scaffold's versatility. Future research will likely focus on leveraging this core to design agents with novel polypharmacology, such as dual-target compounds for complex diseases like cancer or neuro-inflammation, further cementing the legacy of this unassuming metabolite in drug discovery.
References
-
Back, S.K., et al. (2015). Synthesis and Evaluation of (4-Chlorobenzhydryl) Piperazine Amides as Sodium Channel Nav1.7 Inhibitors. Bulletin of the Korean Chemical Society. [Link]
-
Hassan, M.Z., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [Link]
-
Tatsuno, T., et al. (1993). Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers. Journal of Medicinal Chemistry. [Link]
-
Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. [Link]
-
Thakran, A.K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Sarmah, K.N., Sarmah, N.K., & Patel, T.V. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research. [Link]
- Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine.
-
Norchlorcyclizine. PubChem. [Link]
-
Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry. [Link]
-
(S)-1-(p-Chlorobenzhydryl)piperazine. Pharmaffiliates. [Link]
-
Patt, W.C., et al. (2007). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Diarylamine derivatives as calcium channel blockers.
-
Calcium channel blocker. Wikipedia. [Link]
-
Atwal, K.S., et al. (1993). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry. [Link]
-
4-chlorobenzhydryl piperazine. PharmaCompass. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Norchlorcyclizine | C17H19ClN2 | CID 9340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 7. Synthesis and structure-activity relationships of 2-(4-benzhydryl-1-piperazinyl)-1-phenylethanols as new calcium blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

